Tert-butyl 7-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate;hydrochloride
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Overview
Description
Tert-butyl 7-oxo-2,5-diazaspiro[34]octane-2-carboxylate;hydrochloride is a chemical compound with a unique spirocyclic structure
Preparation Methods
The synthesis of tert-butyl 7-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate;hydrochloride typically involves the reaction of tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate with an appropriate oxidizing agent to introduce the oxo group at the 7-position. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity .
Chemical Reactions Analysis
Tert-butyl 7-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. .
Scientific Research Applications
Tert-butyl 7-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate;hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies investigating the biological activity of spirocyclic compounds.
Industrial Applications: The compound is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of tert-butyl 7-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate;hydrochloride involves its interaction with specific molecular targets. The oxo group at the 7-position can form hydrogen bonds with biological molecules, influencing their activity. The spirocyclic structure provides rigidity, which can enhance binding affinity to target proteins. Pathways involved may include modulation of enzyme activity and receptor binding .
Comparison with Similar Compounds
Tert-butyl 7-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate;hydrochloride can be compared with similar compounds such as:
Tert-butyl 6-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate: This compound has an oxo group at the 6-position instead of the 7-position.
Tert-butyl 5-benzyl-7-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate;hydrochloride: This compound has a benzyl group at the 5-position, adding bulk and potentially altering its biological activity.
Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate: This compound lacks the oxo group, which can significantly affect its reactivity and applications
These comparisons highlight the unique structural features and potential applications of this compound.
Properties
IUPAC Name |
tert-butyl 7-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3.ClH/c1-10(2,3)16-9(15)13-6-11(7-13)4-8(14)5-12-11;/h12H,4-7H2,1-3H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNQAYLBZHNTMER-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC(=O)CN2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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